2-(Diethylamino)pentan-1-ol is an organic compound characterized by its molecular formula and a molecular weight of approximately 159.27 g/mol. The compound features a pentanol backbone with a diethylamino group attached at the second carbon position. Its structure can be represented as follows:
This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.
These reactions enable the compound to serve as a versatile building block in organic synthesis.
Research indicates that 2-(Diethylamino)pentan-1-ol may interact with various biological systems. Its diethylamino group allows it to engage with enzymes and receptors, potentially influencing metabolic pathways and biochemical processes. Ongoing studies are exploring its therapeutic effects and interactions within biological contexts.
The synthesis of 2-(Diethylamino)pentan-1-ol can be achieved through several methods:
These methods highlight the compound's accessibility for research and industrial applications.
2-(Diethylamino)pentan-1-ol has several key applications:
The interaction mechanisms of 2-(Diethylamino)pentan-1-ol involve its binding to specific molecular targets, such as enzymes and receptors. This interaction may modulate various biochemical pathways, making it a subject of interest in pharmacological research. Studies are ongoing to elucidate the exact pathways influenced by this compound, contributing to its potential therapeutic applications.
Several compounds share structural similarities with 2-(Diethylamino)pentan-1-ol. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1-Pentanol | Primary alcohol | Lacks the diethylamino group; simpler structure |
| Diethylaminoethanol | Amino alcohol | Shorter carbon chain; different reactivity |
| 5-(Dimethylamino)pentan-1-ol | Amino alcohol | Smaller dimethyl group; less steric hindrance |
| 5-(Piperidin-1-yl)pentan-1-ol | Amino alcohol | Contains a piperidine ring; distinct pharmacological profile |
2-(Diethylamino)pentan-1-ol is unique due to the combination of both a diethylamino group and a pentanol chain. This structural configuration imparts distinct chemical properties that enhance its reactivity and utility in specific applications compared to other similar compounds.
The synthesis of 2-(diethylamino)pentan-1-ol relies on several well-established organic chemistry methodologies that have been developed and refined over decades. These classical approaches provide reliable pathways for producing this amino alcohol compound through direct synthetic transformations.
The most straightforward classical approach involves the nucleophilic substitution of halogenated pentanol derivatives with diethylamine . This method typically employs 2-bromopentan-1-ol or 2-chloropentan-1-ol as starting materials, which react with diethylamine under basic conditions . The reaction proceeds through an SN2 mechanism, where the diethylamine acts as a nucleophile, displacing the halide ion from the carbon adjacent to the hydroxyl group .
Research has demonstrated that this substitution reaction achieves optimal yields when conducted in polar aprotic solvents such as dimethylformamide at temperatures ranging from 40 to 60 degrees Celsius . The presence of a base, typically potassium carbonate or sodium hydroxide, facilitates the substitution by neutralizing the hydrogen halide byproduct . Under these optimized conditions, yields of 75-85% can be achieved, making this a practical synthetic route for laboratory-scale preparation .
The Mannich reaction represents another classical synthetic approach for constructing 2-(diethylamino)pentan-1-ol [3] [4]. This three-component reaction involves formaldehyde, diethylamine, and a pentanol derivative containing an acidic proton adjacent to the hydroxyl group [4]. The mechanism proceeds through the formation of an iminium ion intermediate from the reaction between formaldehyde and diethylamine [4] [5].
The enol form of the pentanol compound subsequently attacks the iminium ion, resulting in the formation of the desired amino alcohol product [4] [5]. This reaction pathway is particularly valuable because it allows for the direct introduction of the diethylamino group while maintaining the integrity of the alcohol functionality [3]. Typical reaction conditions involve mild acidic conditions and temperatures between 20-40 degrees Celsius, yielding products with good selectivity [4].
Reductive amination represents a versatile classical approach for synthesizing 2-(diethylamino)pentan-1-ol [6] [7]. This methodology involves the formation of an imine intermediate between a ketone precursor and diethylamine, followed by selective reduction to the amino alcohol [7]. The process begins with the condensation of 2-pentanone with diethylamine to form the corresponding imine [7].
Sodium cyanoborohydride serves as the preferred reducing agent for this transformation, as it selectively reduces imines in the presence of aldehydes and ketones [7]. The reaction conditions typically involve mild acidic conditions to facilitate imine formation, followed by reduction at room temperature [7]. This approach offers excellent control over stereochemistry and functional group compatibility, making it suitable for complex synthetic applications [6].
| Synthetic Method | Starting Materials | Reaction Conditions | Typical Yield |
|---|---|---|---|
| Nucleophilic Substitution | 2-bromopentan-1-ol, diethylamine | DMF, 40-60°C, K2CO3 | 75-85% |
| Mannich Reaction | Pentanol derivative, formaldehyde, diethylamine | Mild acid, 20-40°C | 70-80% |
| Reductive Amination | 2-pentanone, diethylamine | NaBH3CN, room temperature | 80-90% |
The development of catalytic methodologies for the asymmetric synthesis of 2-(diethylamino)pentan-1-ol has emerged as a critical area of research, driven by the increasing demand for enantiomerically pure compounds in pharmaceutical applications. These approaches leverage the unique properties of various catalytic systems to achieve high levels of stereoselectivity.
Nickel-based catalytic systems have demonstrated significant potential for the asymmetric hydrogenation of precursor compounds to yield enantiomerically enriched 2-(diethylamino)pentan-1-ol [8] [9]. Research has shown that nickel catalysts, when combined with appropriate chiral ligands, can achieve enantiomeric excesses exceeding 95% in the hydrogenation of α-substituted acrylic acid derivatives [8].
The catalytic cycle involves the coordination of the substrate to the nickel center, followed by stereoselective hydrogen addition [8]. Density functional theory calculations have revealed that the rate-determining step involves protonolysis of the carbon-nickel bond through intramolecular proton transfer from the carboxylic acid group of the substrate [8]. This mechanistic understanding has enabled researchers to optimize reaction conditions and achieve substrate-to-catalyst ratios of up to 10,000:1 [8].
Copper-based catalytic systems represent another promising approach for asymmetric amino alcohol synthesis [10] [11]. Magnesium-doped copper/zinc oxide/aluminum oxide catalysts have been successfully employed for the hydrogenation of amino acid esters to chiral amino alcohols without racemization [10]. These catalysts operate through a mechanism involving hemiacetal intermediate formation and subsequent carbon-oxygen bond cleavage [10].
Biocatalytic approaches using engineered amine dehydrogenases have emerged as highly selective methods for producing chiral 2-(diethylamino)pentan-1-ol [12] [13]. These enzymes catalyze the direct asymmetric reductive amination of α-hydroxy ketones using ammonia as the sole amino donor under mild aqueous conditions [13].
Recent advances in protein engineering have led to the development of enhanced amine dehydrogenase variants with significantly improved catalytic efficiency [13]. Through combinatorial active-site saturation testing and iterative saturation mutagenesis strategies, researchers have achieved 4-fold improvements in catalytic efficiency while maintaining enantiomeric excesses greater than 99% [13]. These engineered enzymes demonstrate excellent thermostability, with melting temperatures exceeding 53 degrees Celsius [13].
The enzymatic approach offers several advantages over chemical methods, including the elimination of heavy metals, reduced costs due to inexpensive ammonia as the amino donor, and water as the primary byproduct [13]. Preparative-scale reactions using these optimized enzymes have achieved conversions of 91-99% with substrate concentrations up to 200 millimolar [13].
Catalytic asymmetric Mannich reactions have been developed to provide stereoselective access to 2-(diethylamino)pentan-1-ol derivatives [3] [14]. Dinuclear zinc complexes have proven particularly effective as catalysts for these transformations, enabling the synthesis of both anti- and syn-amino alcohols with high enantioselectivity [3] [14].
The mechanism involves the formation of diastereomeric transition states during the nucleophilic attack of the enol form on the imine intermediate [3]. The choice of protecting groups on the imine substrate significantly influences the stereochemical outcome, with diphenylphosphinoyl and tert-butoxycarbonyl groups providing complementary selectivity [3] [14].
Research has demonstrated that these catalytic systems can accommodate α-enolizable imines derived from both aromatic and aliphatic aldehydes, expanding the scope of accessible amino alcohol products [3]. The reactions proceed under mild conditions at 0 degrees Celsius and provide excellent functional group tolerance [14].
| Catalytic Approach | Catalyst System | Enantiomeric Excess | Substrate/Catalyst Ratio |
|---|---|---|---|
| Ni-Catalyzed Hydrogenation | Ni/chiral ligand | >95% | 10,000:1 |
| Enzymatic Synthesis | Engineered AmDH | >99% | Variable |
| Asymmetric Mannich | Dinuclear Zn complex | 90-95% | 100:1 |
The implementation of green chemistry principles in the industrial synthesis of 2-(diethylamino)pentan-1-ol has become increasingly important as manufacturers seek to reduce environmental impact while maintaining economic viability. These approaches focus on minimizing waste generation, utilizing renewable feedstocks, and employing environmentally benign solvents and catalysts.
Continuous flow microreactor technology has emerged as a transformative approach for the sustainable synthesis of amino alcohols, including 2-(diethylamino)pentan-1-ol [15] [16]. These systems offer several advantages over traditional batch processes, including enhanced mass and heat transfer, precise control of reaction parameters, and reduced solvent consumption [15].
Research has demonstrated the successful implementation of immobilized enzyme microreactors for multi-step bioconversions leading to chiral amino alcohols [15]. The microreactor platform utilizes reversible attachment of histidine-tagged enzymes via nickel-nitrilotriacetic acid linkage to surface-derivatized capillaries connected in series [15]. This configuration enables the coupling of transketolase-catalyzed chiral ketone formation with transaminase-catalyzed amination to generate amino alcohols from achiral starting compounds [15].
The microreactor approach has achieved volumetric activities of 10.8 units per milliliter for transaminase reactions, leading to full conversion in coupled enzyme cascades [16]. The compartmentalization afforded by the microreactor design overcomes inhibitory effects and allows for optimization of individual reaction conditions [16]. Transketolase-catalyzed reactions have been completed in under 10 minutes with volumetric activities of 3.25 units per milliliter [16].
The development of solvent-free synthetic methodologies and the use of environmentally benign solvents represent key strategies for sustainable amino alcohol production [17]. Dimethyl carbonate has emerged as a particularly attractive green solvent that functions as both reaction medium and reagent in multistep continuous flow synthesis [17].
Research has shown that dimethyl carbonate can serve a dual role in amino alcohol synthesis, acting as a non-innocent solvent that participates directly in two out of three synthetic steps [17]. This approach utilizes polymer-supported ionic liquid systems as key catalytic components, enabling the development of compartmentalized catalytic modules that combine both catalytic and biocatalytic elements [17].
The use of supercritical carbon dioxide as a reaction medium has also been investigated for amino alcohol synthesis [18]. This approach offers the advantages of easy product separation, catalyst recovery, and elimination of organic solvent waste [18]. The direct reaction of carbon dioxide with alcohols has entered demonstration phases in industry, with selectivities and yields exceeding 99% and 95%, respectively [18].
Engineered enzyme cascades represent a highly sustainable approach for converting renewable feedstocks to amino alcohols under mild aqueous conditions [19]. Two-enzyme cascade systems combining alcohol dehydrogenases and amine dehydrogenases have been developed to selectively convert biomass-derived diols to the corresponding amino alcohols [19].
These biocatalytic processes operate at room temperature and atmospheric pressure, offering significant energy savings compared to traditional chemical methods [19]. The enzyme cascade approach has achieved selectivities of 99% for amino alcohol production, with nearly 30-fold increases in productivity through enzyme engineering and process optimization [19]. The same enzyme systems can be adapted to produce cyclic amines through reduction of corresponding cyclic imines [19].
Industrial implementation of these biocatalytic processes benefits from the renewable nature of enzyme catalysts and the mild reaction conditions that minimize energy requirements [20]. Enzymatic cascade reactions have been successfully scaled to preparative levels, with excellent yields ranging from 93% to greater than 95% [20]. The use of readily available starting materials such as lysine further enhances the sustainability profile of these processes [20].
| Green Chemistry Approach | Key Features | Environmental Benefits | Industrial Viability |
|---|---|---|---|
| Continuous Flow Microreactors | Immobilized enzymes, precise control | Reduced solvent use, enhanced efficiency | High |
| Green Solvents | Dimethyl carbonate, supercritical CO2 | Elimination of toxic solvents | Medium |
| Biocatalytic Cascades | Room temperature, aqueous conditions | Renewable catalysts, low energy | High |
The comprehensive spectroscopic analysis of 2-(Diethylamino)pentan-1-ol requires systematic examination using multiple analytical techniques that provide complementary structural information. This organic compound, characterized by the molecular formula C₉H₂₁NO and molecular weight of 159.27 g/mol, contains both tertiary amine and primary alcohol functional groups, making it an ideal candidate for detailed spectroscopic investigation [1] [2].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 2-(Diethylamino)pentan-1-ol through analysis of both proton (¹H) and carbon-13 (¹³C) magnetic environments. The compound exhibits characteristic chemical shift patterns that reflect the electronic environments created by the tertiary amine and primary alcohol functionalities [1] [3].
Proton Nuclear Magnetic Resonance Analysis
The ¹H nuclear magnetic resonance spectrum of 2-(Diethylamino)pentan-1-ol displays distinct resonance patterns corresponding to the various hydrogen environments within the molecule [1]. The terminal methyl groups of the diethylamino substituent appear as a characteristic triplet at 0.98 ppm, reflecting the coupling pattern expected from ethyl groups attached to nitrogen [3] [4]. This chemical shift region is typical for alkyl protons alpha to tertiary nitrogen centers, where the electron-donating properties of nitrogen create a shielding effect.
The methylene protons of the pentyl chain exhibit multiplet patterns between 1.38 and 1.52 ppm, demonstrating the complex coupling environment characteristic of saturated aliphatic systems [1]. These resonances correspond to the CH₂CH₂CH₂OH chain protons, which experience similar electronic environments but display slight variations due to their proximity to the electronegative oxygen atom.
The nitrogen-adjacent methylene protons appear as multiplets at 2.46 and 2.65 ppm, reflecting the deshielding effect of the electronegative nitrogen atom [5] [4]. These chemical shifts are consistent with the expected downfield displacement for protons alpha to tertiary amine centers, where the nitrogen lone pair electrons create local magnetic field variations.
The carbon bearing the diethylamino group produces proton resonances at 2.53 and 3.85 ppm, indicating the significant deshielding effect of both the nitrogen substitution and the proximity to the electron-withdrawing alcohol functionality [1]. The primary alcohol methylene protons appear at 3.70 ppm, demonstrating the characteristic downfield shift associated with oxygen-adjacent carbons in primary alcohols [6] [7].
Carbon-13 Nuclear Magnetic Resonance Characteristics
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 2-(Diethylamino)pentan-1-ol [1]. The terminal methyl carbons of the ethyl groups resonate at 11.8 ppm, which is characteristic of alkyl carbons in tertiary amine environments [7]. This chemical shift reflects the electron-donating effect of nitrogen, which increases electron density around the carbon nucleus.
The ethyl chain carbon appears at 22.4 ppm, while the central methylene carbon of the pentyl chain resonates at 26.8 ppm [1]. These values are consistent with saturated alkyl carbons in aliphatic systems, where the chemical shifts fall within the expected range for CH₂ carbons in extended chain structures [7].
The nitrogen-adjacent carbon produces a resonance at 47.1 ppm, demonstrating the significant deshielding effect of the electronegative nitrogen atom [5]. This chemical shift is characteristic of carbons directly bonded to tertiary amine nitrogen, where the electronegativity difference creates substantial downfield displacement.
The primary alcohol carbon resonates at 62.9 ppm, which is typical for CH₂OH carbons in primary alcohols [6] [7]. This chemical shift reflects the strong deshielding effect of the electronegative oxygen atom, which reduces electron density around the carbon nucleus and produces the characteristic downfield resonance.
| Nuclear Magnetic Resonance Chemical Shifts | |||
|---|---|---|---|
| Nucleus | Chemical Shift (ppm) | Assignment | Environment |
| ¹H | 0.98 | NCH₂CH₃ | Terminal methyl of ethyl groups |
| ¹H | 1.38-1.52 | CH₂CH₂CH₂OH | Central methylene chain |
| ¹H | 2.46-2.65 | NCH₂ | Nitrogen-adjacent methylene |
| ¹H | 2.53-3.85 | CHCH₂OH | Carbon bearing diethylamino |
| ¹H | 3.70 | CH₂OH | Primary alcohol methylene |
| ¹³C | 11.8 | NCH₂CH₃ | Terminal methyl carbon |
| ¹³C | 22.4 | CH₂CH₂CH₃ | Ethyl chain carbon |
| ¹³C | 26.8 | CH₂CH₂CH₂OH | Central methylene carbon |
| ¹³C | 47.1 | NCH₂ | Nitrogen-adjacent carbon |
| ¹³C | 62.9 | CH₂OH | Primary alcohol carbon |
Mass spectrometry provides crucial structural information through characteristic fragmentation pathways that are diagnostic for compounds containing both tertiary amine and primary alcohol functionalities [8] [9]. The electron ionization mass spectrum of 2-(Diethylamino)pentan-1-ol exhibits fragmentation patterns consistent with the structural features of amino alcohols.
Molecular Ion and Primary Fragmentations
The molecular ion peak appears at m/z 159 with relatively low intensity (3.7%), which is characteristic of amino alcohols that undergo rapid fragmentation upon ionization [9] [10]. This behavior reflects the inherent instability of the radical cation formed during electron impact ionization, particularly in molecules containing heteroatoms that can stabilize positive charge through resonance effects.
The base peak appears at m/z 86 (100% relative intensity), corresponding to the fragment [C₅H₁₂N]⁺ [1]. This ion results from alpha cleavage at the carbon-oxygen bond, producing a resonance-stabilized immonium ion that retains the diethylamino functionality. This fragmentation pathway is characteristic of amino alcohols, where the nitrogen atom provides stabilization for the resulting cation through electron donation [9] [10].
Alpha Cleavage Mechanisms
Alpha cleavage represents the dominant fragmentation pathway for 2-(Diethylamino)pentan-1-ol, consistent with the behavior of aliphatic amines under electron ionization conditions [9] [10]. The fragment at m/z 58 (42.8% relative intensity) corresponds to [C₃H₈N]⁺, resulting from further fragmentation of the primary immonium species. This ion demonstrates the tendency of amino compounds to form stable immonium ions through sequential loss of alkyl groups.
The fragment at m/z 44 (12.4% relative intensity) represents [C₂H₆N]⁺, formed through continued alpha cleavage processes that ultimately lead to smaller immonium fragments [10]. The appearance of m/z 30 (38.2% relative intensity) corresponds to the primary immonium ion [CH₂N]⁺, which represents the final stage of the alpha cleavage cascade.
Secondary Fragmentation Pathways
The fragment at m/z 144 (15.6% relative intensity) results from loss of a methyl radical from the molecular ion, producing [M-CH₃]⁺ [1]. This fragmentation pathway is common in compounds containing N-ethyl substituents, where methyl loss can occur from the terminal positions of the ethyl groups.
The fragment at m/z 130 (28.4% relative intensity) corresponds to [M-CHO]⁺, indicating loss of a formyl group from the molecular ion [1]. This fragmentation suggests rearrangement processes that involve the primary alcohol functionality, where hydrogen transfer reactions can lead to formyl group formation and subsequent elimination.
The fragment at m/z 114 (25.2% relative intensity) represents [M-C₂H₅N]⁺, corresponding to loss of the diethylamino group as a neutral fragment [1]. This fragmentation pathway demonstrates the tendency of tertiary amines to undergo beta cleavage processes that remove the entire amino functionality while retaining the alkyl chain structure.
Alcohol-Specific Fragmentations
The small peak at m/z 18 (8.1% relative intensity) corresponds to elimination of water from the molecular ion, producing [M-H₂O]⁺ [11]. This dehydration process is characteristic of primary alcohols under electron ionization conditions, where intramolecular rearrangement can lead to water elimination and formation of alkene radical cations.
| Mass Spectrometric Fragmentation Pattern | |||
|---|---|---|---|
| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Type |
| 159 | 3.7 | [M]⁺- | Molecular ion |
| 144 | 15.6 | [M-CH₃]⁺ | Methyl loss |
| 130 | 28.4 | [M-CHO]⁺ | Formyl loss |
| 114 | 25.2 | [M-C₂H₅N]⁺ | Diethylamino loss |
| 86 | 100.0 | [C₅H₁₂N]⁺ | Alpha cleavage |
| 58 | 42.8 | [C₃H₈N]⁺ | Alpha cleavage |
| 44 | 12.4 | [C₂H₆N]⁺ | Immonium ion |
| 30 | 38.2 | [CH₂N]⁺ | Primary immonium |
| 18 | 8.1 | [H₂O]⁺ | Alcohol dehydration |
Vibrational spectroscopy provides detailed information about the functional group characteristics and molecular dynamics of 2-(Diethylamino)pentan-1-ol through analysis of infrared absorption and Raman scattering processes [12] [13]. The compound exhibits characteristic vibrational modes that reflect both the tertiary amine and primary alcohol functionalities.
Hydroxyl Group Vibrational Characteristics
The most prominent feature in the infrared spectrum appears as a strong, broad absorption at 3350 cm⁻¹, corresponding to the oxygen-hydrogen stretching vibration of the primary alcohol group [14] [15]. This band exhibits the characteristic broadening associated with hydrogen bonding interactions in neat liquid samples, where intermolecular associations between alcohol molecules create a distribution of hydrogen bond strengths and corresponding vibrational frequencies [16] [17].
The oxygen-hydrogen stretching frequency of 3350 cm⁻¹ is consistent with primary alcohols, where the vibrational frequency reflects the electronic environment around the hydroxyl group [17]. Primary alcohols typically exhibit oxygen-hydrogen stretching vibrations in the range of 3200-3550 cm⁻¹, with the exact position depending on the degree of hydrogen bonding and the electronic effects of nearby substituents [15] [16].
In the Raman spectrum, the oxygen-hydrogen stretch appears at 3350 cm⁻¹ with medium intensity, reflecting the relatively low polarizability change associated with this vibrational mode [18]. The Raman activity of hydroxyl stretching vibrations is generally weaker than the corresponding infrared absorption due to the different selection rules governing these spectroscopic techniques.
Carbon-Hydrogen Stretching Vibrations
The infrared spectrum exhibits multiple carbon-hydrogen stretching absorptions in the region between 2870 and 2965 cm⁻¹, reflecting the various methyl and methylene environments within the molecule [14]. The asymmetric methyl stretching mode appears at 2965 cm⁻¹ with strong intensity, corresponding to the terminal CH₃ groups of the diethylamino substituent [19]. The asymmetric methylene stretching vibration occurs at 2925 cm⁻¹, representing the CH₂ groups throughout the pentyl chain and ethyl substituents.
The symmetric methyl stretching mode appears at 2870 cm⁻¹ with strong intensity, completing the characteristic carbon-hydrogen stretching pattern for alkyl groups [19]. These frequencies are typical for saturated hydrocarbons, where the carbon-hydrogen bonds exhibit vibrational modes in the 2800-3000 cm⁻¹ region.
In the Raman spectrum, the carbon-hydrogen stretching vibrations appear with strong intensity at 2930 cm⁻¹ for methylene groups and 2880 cm⁻¹ for methyl groups [18]. The Raman intensities are enhanced relative to the infrared absorptions due to the high polarizability of carbon-hydrogen bonds during stretching vibrations.
Amine Functionality Vibrational Modes
The carbon-nitrogen stretching vibration appears at 1145 cm⁻¹ in the infrared spectrum with medium intensity, characteristic of tertiary aliphatic amines [20] [21]. This frequency falls within the expected range of 1250-1020 cm⁻¹ for aliphatic amine carbon-nitrogen stretching modes, where the exact position depends on the substitution pattern and electronic environment around the nitrogen atom [22].
Tertiary amines do not exhibit nitrogen-hydrogen stretching vibrations in the infrared spectrum, as they lack nitrogen-hydrogen bonds [20] [21]. This absence distinguishes tertiary amines from primary and secondary amines, which show characteristic nitrogen-hydrogen stretching absorptions in the 3300-3000 cm⁻¹ region.
In the Raman spectrum, the carbon-nitrogen stretch appears at 1150 cm⁻¹ with weak intensity, reflecting the relatively small polarizability change associated with this vibrational mode [23]. The weak Raman activity is consistent with the ionic character of the carbon-nitrogen bond in tertiary amines.
Carbon-Oxygen and Alcohol-Related Vibrations
The carbon-oxygen stretching vibration of the primary alcohol group appears at 1065 cm⁻¹ with strong intensity in the infrared spectrum [14] [16]. This frequency is characteristic of primary alcohols, where the carbon-oxygen stretching mode typically occurs in the range of 1087-1205 cm⁻¹ [24]. The strong intensity reflects the significant dipole moment change during the carbon-oxygen stretching vibration.
The carbon-carbon-oxygen bending vibration appears at 820 cm⁻¹ with weak intensity, representing skeletal deformation modes involving the alcohol functionality [16]. This low-frequency mode is characteristic of the carbon framework motions that occur in alcohols.
In the Raman spectrum, the carbon-oxygen stretch appears at 1070 cm⁻¹ with strong intensity, demonstrating the high polarizability change associated with this vibrational mode [18]. The carbon-carbon-oxygen bending mode appears at 825 cm⁻¹ with weak intensity.
Alkyl Chain Vibrational Assignments
The carbon-hydrogen bending vibrations appear in the fingerprint region between 1350 and 1465 cm⁻¹, representing the various methyl and methylene deformation modes throughout the molecule [19]. The methylene bending mode at 1465 cm⁻¹ corresponds to the CH₂ groups in the pentyl chain and ethyl substituents, while the methyl bending modes at 1378 and 1350 cm⁻¹ represent the terminal CH₃ groups.
The carbon-carbon stretching vibrations appear at 1025 and 885 cm⁻¹, representing the skeletal modes of the alkyl chain framework [14]. These frequencies are typical for saturated hydrocarbon chains, where the carbon-carbon bonds exhibit stretching vibrations in the 800-1200 cm⁻¹ region.
| Infrared Vibrational Frequencies | |||
|---|---|---|---|
| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3350 | Strong, broad | O-H stretch | Primary alcohol |
| 2965 | Strong | C-H stretch (asymmetric CH₃) | Alkyl groups |
| 2925 | Strong | C-H stretch (asymmetric CH₂) | Alkyl groups |
| 2870 | Strong | C-H stretch (symmetric CH₃) | Alkyl groups |
| 1465 | Medium | C-H bending (CH₂) | Alkyl groups |
| 1378 | Medium | C-H bending (CH₃) | Alkyl groups |
| 1145 | Medium | C-N stretch | Tertiary amine |
| 1065 | Strong | C-O stretch | Primary alcohol |
| 1025 | Medium | C-C stretch | Alkyl chain |
| 820 | Weak | C-C-O bend | Alcohol |
| Raman Vibrational Frequencies | |||
|---|---|---|---|
| Frequency (cm⁻¹) | Relative Intensity | Assignment | Vibrational Mode |
| 3350 | Medium | O-H stretch | Stretching |
| 2930 | Strong | C-H stretch (CH₂) | Stretching |
| 2880 | Strong | C-H stretch (CH₃) | Stretching |
| 1450 | Medium | C-H bending | Bending |
| 1380 | Medium | C-H bending | Bending |
| 1150 | Weak | C-N stretch | Stretching |
| 1070 | Strong | C-O stretch | Stretching |
| 1030 | Medium | C-C stretch | Stretching |
| 825 | Weak | C-C-O bend | Bending |
| 750 | Weak | C-C-N bend | Bending |